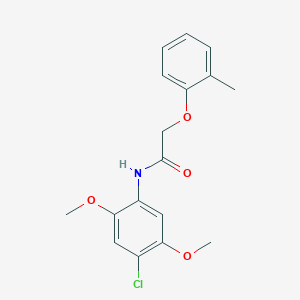
3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile, also known as ETAS, is a chemical compound that has been studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. 3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. 3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile is its potential therapeutic applications in various scientific fields, making it a versatile compound for research. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile. One direction is to further elucidate its mechanism of action and signaling pathways involved in its therapeutic effects. Another direction is to explore its potential use in combination with other drugs for cancer treatment. Additionally, further studies are needed to determine its safety and efficacy in human clinical trials.
In conclusion, 3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile is a promising compound with potential therapeutic applications in various scientific fields. Further research is needed to fully understand its mechanism of action and to explore its potential use in clinical settings.
Méthodes De Synthèse
3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile can be synthesized through a multistep process that involves the reaction of 5-ethyl-2-thiophene carboxaldehyde with phenylsulfonyl chloride, followed by the reaction with acrylonitrile. The resulting product is purified through column chromatography and recrystallization.
Applications De Recherche Scientifique
3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile has been studied for its potential therapeutic applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, 3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In neuroscience, 3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile has been studied for its neuroprotective effects and its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 3-(5-ethyl-2-thienyl)-2-(phenylsulfonyl)acrylonitrile has been shown to modulate the immune response, making it a potential candidate for treating autoimmune diseases.
Propriétés
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(5-ethylthiophen-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c1-2-12-8-9-13(19-12)10-15(11-16)20(17,18)14-6-4-3-5-7-14/h3-10H,2H2,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHKTBKOMLTKSO-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-ethylthiophen-2-yl)-2-(phenylsulfonyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796918.png)

![ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5796936.png)

![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5796948.png)
![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5796957.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5796967.png)


![1-{[(4-methylphenyl)thio]acetyl}pyrrolidine](/img/structure/B5796992.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5796993.png)
![5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5797004.png)

![N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide](/img/structure/B5797022.png)